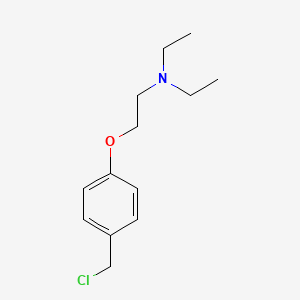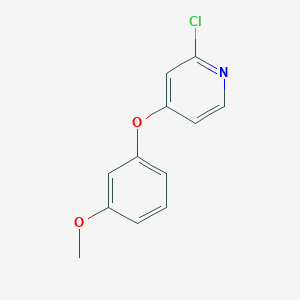
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is an organic compound that features a chloromethyl group attached to a phenoxy ring, which is further connected to an N,N-diethylethan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine typically involves the reaction of 4-(chloromethyl)phenol with N,N-diethylethan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chloromethyl group, forming a phenoxy derivative.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy and amine moieties can also interact with different receptors and enzymes, modulating their activity and leading to specific physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Chloromethyl)phenoxy]benzonitrile: This compound has a similar structure but with a benzonitrile group instead of the N,N-diethylethan-1-amine moiety.
4-(Chloromethyl)phenoxyacetic acid: This compound features an acetic acid group instead of the N,N-diethylethan-1-amine moiety.
Uniqueness
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is unique due to the presence of both the chloromethyl and N,N-diethylethan-1-amine groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
206550-70-1 |
|---|---|
Molekularformel |
C13H20ClNO |
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
2-[4-(chloromethyl)phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C13H20ClNO/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
SXRGONXLOGEUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Prop-1-en-1-yl)oxy]butan-1-ol](/img/structure/B8680737.png)
![N-[4-(Propan-2-yl)cyclohexyl]cycloheptanamine](/img/structure/B8680763.png)







